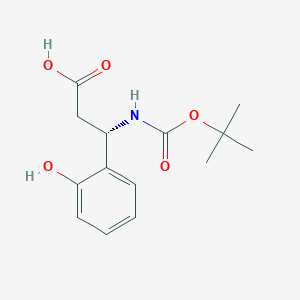
(S)-3-((叔丁氧羰基)氨基)-3-(2-羟基苯基)丙酸
描述
- (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid is a compound with the chemical formula C₁₄H₁₉NO₅ and CAS number 499995-78-7 .
- It belongs to the class of amino acids and is a derivative of phenylalanine .
- The compound has a molecular weight of 281.30 g/mol .
Synthesis Analysis
- Unfortunately, I couldn’t find specific details about the synthesis of this compound in the available sources.
Molecular Structure Analysis
- The molecular structure consists of a phenyl group , an amino group , and a hydroxy group attached to a central carbon atom.
- The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function.
Chemical Reactions Analysis
- The compound can undergo hydrolysis to release the amino acid phenylalanine.
- It may participate in peptide bond formation during protein synthesis.
Physical And Chemical Properties Analysis
- Solid compound, white to off-white in color.
- Storage : Sealed in a dry environment at 2-8°C .
科学研究应用
Metabolic Studies in Anaerobic Archaea
Research on organic acids in cultures of an extremely thermophilic sulfur-dependent anaerobic archaeon, strain ST 546, isolated from a deep-sea hydrothermal vent, revealed the formation of several organic acids including 3-(methylthio)propanoic acid, phenylacetic acid, and 4-hydroxyphenylacetic acid. This study, which used gas chromatography and mass spectrometry, contributes to understanding the metabolic pathways in extreme environments (Rimbault et al., 1993).
Renewable Building Block for Polybenzoxazine
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a naturally occurring phenolic compound, is explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This acid is used to introduce phenolic functionalities in the synthesis of bio-based benzoxazine end-capped molecules, showing potential for a wide range of material applications due to its thermal and thermo-mechanical properties (Trejo-Machin et al., 2017).
Enantioselective Synthesis in Pharmaceutical Chemistry
Enantioselective synthesis of 3-aminopropanoic acid derivatives, with phenyl and 4-hydroxyphenyl substituents, involves routes that include electrophilic attack of synthetic equivalents on enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones. This process, significant in the pharmaceutical industry, demonstrates the application of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid in the synthesis of compounds with potential therapeutic value (Arvanitis et al., 1998).
Antimicrobial Activity in Biochemistry
A study on the synthesis of derivatives containing 3-[(2-Hydroxyphenyl)amino]butanoic acid revealed antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. This underscores the role of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid and its derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).
Novel Catalysis and Synthesis Processes
Research involving the synthesis of tert-butyl aminocarbonate (tert-butyloxycarbonyloxyamine) by reacting hydroxylamine with di-tert-butyl dicarbonate presents a new type of compound useful for acylating amines. This highlights the chemical's role in novel catalysis and synthesis processes in organic chemistry (Harris & Wilson, 1983).
安全和危害
- No specific safety information was found for this compound.
- Always follow standard laboratory safety protocols when handling chemicals.
未来方向
- Further research is needed to explore its potential applications in drug development or as a building block in organic synthesis.
Please note that this analysis is based on available information, and additional research may provide more insights. 🌟
属性
IUPAC Name |
(3S)-3-(2-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16/h4-7,10,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWISQTDJMMIQCM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426708 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid | |
CAS RN |
499995-78-7 | |
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



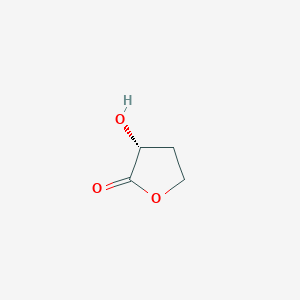
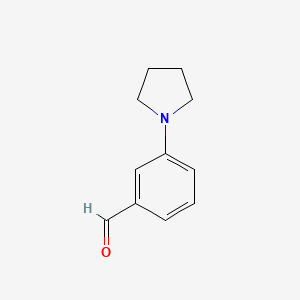
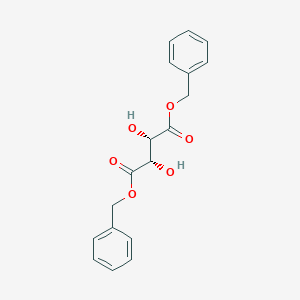
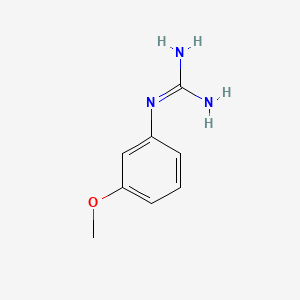
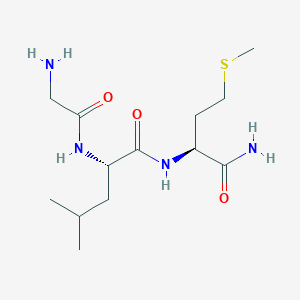
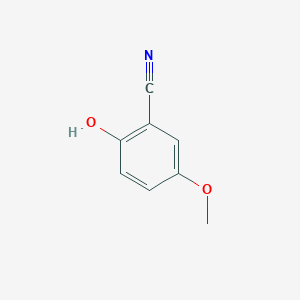
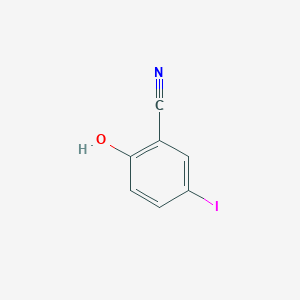

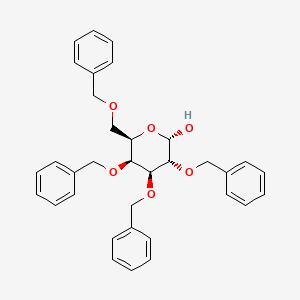
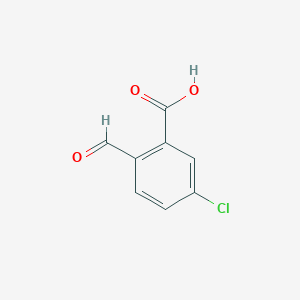
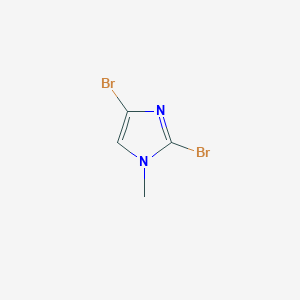
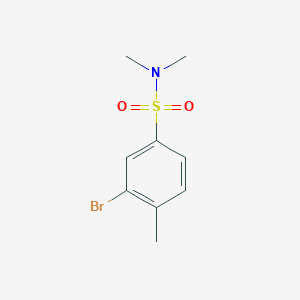
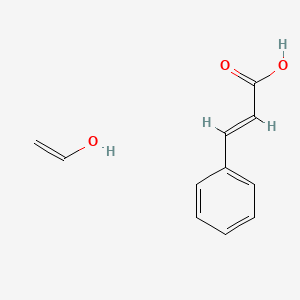
![[(1R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (2S)-2-methylbutanoate](/img/structure/B1588328.png)